N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a benzamide derivative characterized by a pyrimidinone core substituted with a cyclopropyl group and an ethylthio-functionalized benzamide side chain.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-2-24-16-6-4-3-5-14(16)18(23)19-9-10-21-12-20-15(11-17(21)22)13-7-8-13/h3-6,11-13H,2,7-10H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAJTKMWCVFFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCCN2C=NC(=CC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and an amidine.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Ethylthio Group: The ethylthio group is added through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzamide precursor.
Final Coupling: The final step involves coupling the pyrimidine derivative with the benzamide derivative under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Medicinal Chemistry: This compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The unique structural features of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The target compound shares a benzamide backbone with several analogs, but substituent variations significantly influence properties:
Key Observations :
- Lipophilicity : The ethylthio group in the target compound likely offers moderate lipophilicity compared to the hydrophilic methoxy groups in Rip-B and the highly hydrophobic trifluoromethyl group in its analog .
- Metabolic Stability : Cyclopropyl substitution, as seen in the target compound and its analogs, is a strategic choice to resist cytochrome P450-mediated oxidation, a common issue with larger alkyl groups .
Biological Activity
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(ethylthio)benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanisms of action, relevant studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄OS |
| Molecular Weight | Approximately 270.32 g/mol |
| Purity | Typically >95% |
| Structural Features | Cyclopropyl group, pyrimidine, ethylthio group |
The presence of a cyclopropyl group and a pyrimidine moiety allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Initial studies suggest that this compound may function as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways. Its structure facilitates interactions that can modulate activities related to cell metabolism and signaling processes. The precise mechanisms are still under investigation, but the compound is believed to influence pathways critical for cell proliferation and survival.
Antitumor Activity
Research indicates that derivatives of similar structural classes exhibit promising antitumor activity. For instance, compounds with similar pyrimidine structures have shown the ability to inhibit tumor cell proliferation in various cancer cell lines. A study highlighted that compounds with structural similarities demonstrated significant antitumor effects against lung cancer cell lines (A549, HCC827, NCI-H358), suggesting that this compound may also exhibit such properties .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating the activity of related compounds on human lung cancer cell lines reported IC50 values indicating potent antitumor effects. For example, a nitro-substituted compound showed IC50 values of 2.12 μM against A549 cells . Although specific data for this compound is limited, its structural analogs suggest potential effectiveness in similar assays.
- Enzyme Inhibition : The compound may also act as an enzyme inhibitor, potentially affecting metabolic pathways. The interaction with specific enzymes could lead to alterations in cellular processes relevant to disease states.
- Antimicrobial Activity : While primarily focused on antitumor activity, some studies have explored the antimicrobial properties of structurally related compounds. These compounds demonstrated varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
Future Directions
Given the promising biological activities observed in structurally similar compounds, further research into this compound is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the exact pathways and molecular targets affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
